Malononitrile, (5-nitrofurfurylidene)-

Description

Contextualization of the Compound within Furyl-substituted Methylidene Malononitrile (B47326) Chemistry

(5-nitrofurfurylidene)-malononitrile belongs to the larger family of furyl-substituted methylidene malononitriles. These compounds all share a central structural motif where a furan (B31954) ring is connected to a dicyanomethylene group (=C(CN)₂). The synthesis of this class of compounds is generally accomplished via the Knoevenagel condensation of a furfural (B47365) or a related furyl ketone with malononitrile. sciensage.inforesearchgate.net This reaction is versatile and can be catalyzed by various bases. oup.com

The chemical behavior of these compounds is largely dictated by the electron-withdrawing nature of the malononitrile group and the electronic properties of the furan ring. Variations in substituents on the furan ring can significantly alter the reactivity and properties of the molecule. For instance, compounds like [1-(2-furyl)ethylidene]malononitrile and 2-[(5-methyl-2-furyl)methylene]malononitrile are structurally related analogues that have been utilized as versatile starting materials in the synthesis of more complex heterocyclic systems such as pyridines and anilines. oup.comchemicalbook.comchemspider.com The presence of the α,β-unsaturated nitrile system makes these molecules valuable intermediates in organic synthesis. researchgate.net

Table 1: Examples of Furyl-substituted Methylidene Malononitriles

| Compound Name | Molecular Formula | Precursors |

| (5-nitrofurfurylidene)-malononitrile | C₈H₃N₃O₃ | 5-nitrofurfural, Malononitrile |

| (2-furanylmethylene)malononitrile | C₈H₄N₂O | Furfural, Malononitrile |

| [1-(2-furyl)ethylidene]malononitrile | C₉H₆N₂O | 2-acetylfuran, Malononitrile |

| 2-[(5-methyl-2-furyl)methylene]malononitrile | C₉H₆N₂O | 5-methyl-2-furaldehyde, Malononitrile |

| 2-(5-phenyl-furan-2-ylmethylene)-malononitrile | C₁₄H₈N₂O | 5-phenyl-2-furaldehyde, Malononitrile |

This table is generated based on available chemical information. oup.comresearchgate.netchemicalbook.comchemspider.comnih.gov

Significance and Broader Research Landscape of Nitrofuran-containing Malononitrile Derivatives

The significance of (5-nitrofurfurylidene)-malononitrile is amplified when considering the established biological activities of nitrofuran derivatives. Nitrofurans, characterized by a 5-nitro-substituted furan ring, are a well-known class of synthetic antibacterial agents. mdpi.com Their mechanism of action often involves enzymatic reduction of the nitro group within bacterial cells to form reactive intermediates that can damage cellular macromolecules. researchgate.net This established "nitrofuran warhead" is a key feature in several clinically used drugs. mdpi.com

The research landscape for nitrofuran-containing compounds is focused on the development of new therapeutic agents to combat issues like antibiotic resistance. bohrium.com A common strategy in medicinal chemistry is to create hybrid molecules by combining a known bioactive scaffold, like the nitrofuran ring, with other chemical moieties to enhance or modify its activity. bohrium.comresearchgate.net The incorporation of the malononitrile group is of interest due to the diverse biological activities reported for malononitrile derivatives themselves, including antimicrobial and anticancer properties. researchgate.net

Therefore, the study of nitrofuran-containing malononitrile derivatives is driven by the hypothesis that the combination of these two pharmacologically relevant groups could lead to novel compounds with potent and selective biological activities. Research in this area often involves the synthesis of a series of related analogues followed by screening for antibacterial or anticancer efficacy. bohrium.comresearchgate.netnih.gov

Scope and Academic Objectives of the Research Outline

The primary academic objective for investigating compounds like (5-nitrofurfurylidene)-malononitrile is the discovery and development of novel molecules with potential therapeutic applications. The scope of this research is typically interdisciplinary, spanning synthetic organic chemistry, medicinal chemistry, and pharmacology.

Key research objectives include:

Synthesis and Characterization: To develop efficient and scalable synthetic routes to (5-nitrofurfurylidene)-malononitrile and its analogues. This involves optimizing reaction conditions and thoroughly characterizing the resulting compounds using modern spectroscopic techniques. researchgate.net

Biological Evaluation: To screen the synthesized compounds for a range of biological activities. This primarily includes in vitro testing against various strains of bacteria and fungi to determine their antimicrobial potential, as well as evaluation against cancer cell lines to assess their cytotoxic effects. bohrium.comresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of the lead compound and evaluate how these changes affect its biological activity. This helps in identifying the key structural features required for potency and selectivity. nih.gov

Mechanism of Action Studies: To investigate how these compounds exert their biological effects at a molecular level. For nitrofuran derivatives, this often involves studying their interaction with specific enzymes like nitroreductases. researchgate.net Molecular docking studies are frequently employed to model the interaction between the compound and its biological target. researchgate.net

The ultimate goal of this line of academic inquiry is to identify promising lead compounds that could serve as the starting point for the development of new drugs. bohrium.comnih.gov

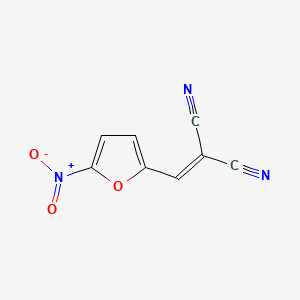

Structure

2D Structure

3D Structure

Properties

CAS No. |

69527-46-4 |

|---|---|

Molecular Formula |

C8H3N3O3 |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2-[(5-nitrofuran-2-yl)methylidene]propanedinitrile |

InChI |

InChI=1S/C8H3N3O3/c9-4-6(5-10)3-7-1-2-8(14-7)11(12)13/h1-3H |

InChI Key |

JVBPKACNQGCPNB-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)C#N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)C#N |

Other CAS No. |

69527-46-4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Nitrofurfurylidene Malononitrile

Established and Emerging Approaches to the Synthesis of (5-nitrofurfurylidene)-Malononitrile

The primary route for synthesizing (5-nitrofurfurylidene)-malononitrile is the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. Recent advancements have focused on improving the efficiency and environmental footprint of this reaction through novel catalytic systems and energy sources.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, utilized for creating α,β-unsaturated compounds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. sciensage.info In the synthesis of (5-nitrofurfurylidene)-malononitrile, the active methylene compound is malononitrile (B47326), and the aldehyde is 5-nitrofurfural.

The reaction is typically base-catalyzed. The catalyst deprotonates malononitrile to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-nitrofurfural. The resulting intermediate subsequently undergoes dehydration, often facilitated by the catalyst or mild heating, to yield the final α,β-unsaturated product, (5-nitrofurfurylidene)-malononitrile. nih.gov This condensation is a powerful tool for constructing C-C bonds and is widely applied in the synthesis of fine chemicals and pharmaceutical intermediates. sciensage.infoorientjchem.org

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the Knoevenagel condensation is no exception. firp-ula.orgnih.gov Green chemistry principles are applied through the development of efficient and recyclable catalysts and the use of safer solvents. skpharmteco.comresearchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov Examples of such catalysts used in Knoevenagel condensations include:

Amino-bifunctional frameworks: These materials can possess both Lewis acid and basic sites, which synergistically activate the carbonyl group and deprotonate the malononitrile, respectively. nih.gov

Metal Nanoparticles: Catalysts like calcium ferrite (B1171679) nanoparticles have been shown to be highly efficient, offering excellent yields in short reaction times and being reusable for multiple cycles. orientjchem.org

Modified Metal Oxides: Basic metal oxides such as MgO and Al2O3, sometimes functionalized with amines, serve as effective solid base catalysts. researchgate.netresearchgate.net

The choice of solvent is also critical. Protic solvents like ethanol (B145695) are often preferred over aprotic ones due to their lower toxicity and ability to stabilize reaction intermediates. nih.gov In some protocols, the reaction can even be performed in water or under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst | Aldehyde Reactant | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Amino-bifunctional framework (HKUST-ED) | Benzaldehyde | Ethanol | Room Temp. | 5 min | 100 (Conversion) | nih.gov |

| Calcium Ferrite (CaFe₂O₄) NPs | Benzaldehyde | Ethanol | Room Temp. | 15 min | 98 | orientjchem.org |

| NiCu@MWCNT nanohybrids | 4-Iodobenzaldehyde | Water/Methanol (1:1) | 25 °C | 15 min | 94 | nih.gov |

| Nanosized MgO | Benzaldehyde | Ethanol | Reflux | 10 min | 98 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov By utilizing microwave irradiation, the synthesis of (5-nitrofurfurylidene)-malononitrile via Knoevenagel condensation can be significantly enhanced. This method often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can also result in higher product yields and purity compared to conventional heating methods. asianpubs.orgmdpi.com The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This approach aligns with green chemistry principles by improving energy efficiency. nih.gov

Chemical Reactivity and Derivatization Pathways of (5-nitrofurfurylidene)-Malononitrile and its Analogs

The structure of (5-nitrofurfurylidene)-malononitrile, featuring an electron-deficient α,β-unsaturated system, makes it a highly reactive and versatile building block for the synthesis of various heterocyclic compounds. researchgate.net The electron-withdrawing effects of the 5-nitrofuran ring and the two nitrile groups activate the double bond for nucleophilic attack, primarily through Michael addition reactions, which often serve as the initial step in cyclization cascades.

(5-Nitrofurfurylidene)-malononitrile is an excellent precursor for the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds of significant pharmacological interest. derpharmachemica.com A common synthetic strategy involves a three-component reaction where the α,β-unsaturated nitrile reacts with an amidine-containing compound, such as thiourea (B124793) or urea, in the presence of a base. researchgate.net

The reaction mechanism typically begins with the Michael addition of the nucleophilic amidine to the activated double bond of (5-nitrofurfurylidene)-malononitrile. This is followed by an intramolecular cyclization and subsequent tautomerization or aromatization to yield the stable pyrimidine ring. nih.gov This approach allows for the one-pot synthesis of highly functionalized pyrimidines, such as 6-amino-4-(5-nitrofuran-2-yl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile, by reacting (5-nitrofurfurylidene)-malononitrile with thiourea.

The reactivity of (5-nitrofurfurylidene)-malononitrile also extends to the synthesis of sulfur-containing heterocycles like thiazolidinones and thiazolopyrimidines.

Thiazolidinones: These scaffolds can be synthesized by reacting (5-nitrofurfurylidene)-malononitrile with compounds containing both a thiol and an amine or carboxylic acid group, such as thioglycolic acid or its esters. nih.gov The reaction proceeds via a Michael addition of the sulfur nucleophile to the activated double bond, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. nih.gov

Thiazolopyrimidines: The synthesis of these fused heterocyclic systems is a multi-step process. nih.govscilit.com A common route begins with the synthesis of a pyrimidine-2-thione derivative from (5-nitrofurfurylidene)-malononitrile, as described in the previous section. derpharmachemica.com This pyrimidine-thione intermediate can then be reacted with a bifunctional electrophile, such as 1,2-dibromoethane (B42909) or an α-haloketone. The reaction involves the S-alkylation of the thione group, followed by an intramolecular cyclization via nucleophilic attack from a nitrogen atom in the pyrimidine ring, leading to the formation of the fused thiazole (B1198619) ring and yielding the thiazolo[3,2-a]pyrimidine scaffold. nih.gov

Formation of Pyrano[2,3-c]pyrazole and Related Heterocyclic Systems

The synthesis of pyrano[2,3-c]pyrazole derivatives is a significant application of arylidenemalononitriles, including (5-nitrofurfurylidene)-malononitrile. These heterocyclic scaffolds are of considerable interest due to their diverse biological activities. The typical synthetic route involves the reaction of an arylidenemalononitrile with a pyrazolone (B3327878) derivative, such as 3-methyl-2-pyrazolin-5-one. mdpi.com

The reaction mechanism proceeds through an initial Michael addition of the pyrazolone enolate to the activated double bond of the (5-nitrofurfurylidene)-malononitrile. This is followed by an intramolecular cyclization, where the hydroxyl group of the pyrazole (B372694) attacks one of the nitrile groups, and subsequent tautomerization to yield the stable 1,4-dihydropyrano[2,3-c]pyrazole system. This process is often catalyzed by a base, such as piperidine (B6355638) or sodium ethoxide, in a suitable solvent like ethanol. researchgate.net The reaction is generally efficient and provides a direct pathway to these fused heterocyclic compounds. mdpi.com

A specific example is the condensation of 2-(4-hydroxyl-3-methoxybenzylidine) malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one to produce a 6-amino-1,4-dihydropyrano[2,3-c]pyrazole derivative. researchgate.net By analogy, reacting (5-nitrofurfurylidene)-malononitrile with a suitable pyrazolin-5-one would yield the corresponding 4-(5-nitrofuran-2-yl)-substituted pyrano[2,3-c]pyrazole.

| Arylidenemalononitrile Reactant | Pyrazolone Reactant | Catalyst/Solvent | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Arylidenemalononitriles | 3-Methyl-2-pyrazolin-5-ones | Base (e.g., piperidine) | 2-Amino-4-aryl-pyrano[2,3-c]pyrazole-3-carbonitriles | mdpi.com |

| 2-(4-hydroxyl-3-methoxybenzylidine) malononitrile | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Not specified | 6-Amino-4-(4-hydroxyl-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | researchgate.net |

Multi-Component Reactions (MCRs) Incorporating Malononitrile Synthons

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Malononitrile and its derivatives, such as (5-nitrofurfurylidene)-malononitrile, are exceptionally useful synthons in MCRs for generating molecular diversity. nih.govresearchgate.net

(5-nitrofurfurylidene)-malononitrile can be used as a starting material or formed in situ via a Knoevenagel condensation between 5-nitrofurfural and malononitrile. nih.goveurekaselect.com This intermediate can then participate in further reactions with other components. For instance, a one-pot, four-component reaction between hydrazine (B178648) hydrate, ethyl acetoacetate, an aldehyde (like 5-nitrofurfural), and malononitrile can directly yield substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov This approach is considered a green chemistry method as it often avoids the use of solvents and reduces the need for purification of intermediates. mdpi.com

The reactivity of the malononitrile synthon in MCRs is driven by common mechanisms like Knoevenagel condensation, Michael addition, and subsequent cyclization steps. nih.gov These reactions have been employed to synthesize a wide array of heterocyclic compounds, including functionalized pyridines, pyrans, and pyrazoles. researchgate.net

| Reactants | Key Intermediate | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Aldehyde, Malononitrile, Thiol | Arylidenemalononitrile | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | researchgate.net |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Arylidenemalononitrile | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Hydrazine hydrate, Thiophene-2-carbaldehyde, Malononitrile, Ethyl acetoacetate | Enaminonitrile | 6-Amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | nih.gov |

| Chalcones, Malononitrile, DMF | Michael Adduct | γ-ketoamides | rsc.org |

Exploration of Novel Cycloaddition and Addition Reactions

The electron-deficient double bond in (5-nitrofurfurylidene)-malononitrile makes it an excellent candidate for various cycloaddition and addition reactions. These transformations provide pathways to novel and complex molecular architectures.

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder type): While direct examples involving (5-nitrofurfurylidene)-malononitrile are not prevalent, analogous ylidene malononitriles, such as isatylidene malononitrile, have been shown to act as dienophiles in organocatalyzed Barbas-type [4+2] cycloaddition reactions with α,β-unsaturated ketones. nih.govrsc.org This suggests that (5-nitrofurfurylidene)-malononitrile could similarly react with suitable dienes to form six-membered cyclic structures.

[3+2] Cycloaddition: The C=C double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azides. mdpi.comresearchgate.net For example, the reaction of benzonitrile (B105546) N-oxide with nitroethenes yields isoxazoline (B3343090) rings. mdpi.com A similar reaction with (5-nitrofurfurylidene)-malononitrile would be expected to produce highly substituted isoxazolines, which are valuable heterocyclic motifs. researchgate.net

Addition Reactions:

Michael Addition: This is one of the most common reactions for ylidenemalononitriles. nih.gov The polarized double bond readily accepts nucleophiles such as amines, thiols, or carbanions (like that from malononitrile itself). researchgate.net This reaction is a key step in many multi-step syntheses and MCRs, leading to the formation of a wide range of acyclic and heterocyclic products. nih.govresearchgate.net

| Reaction Type | Reactant Class | Potential Product Class | Mechanistic Analogy Reference |

|---|---|---|---|

| [4+2] Cycloaddition | 2-Aminobuta-1,3-dienes | Substituted cyclohexenes/dihydropyrans | nih.gov, rsc.org |

| [3+2] Cycloaddition | Nitrile Oxides, Azides | Spiro-oxindoles, Isoxazolines | mdpi.com, researchgate.net |

| Michael Addition | Amines, Thiols, Carbanions | Functionalized acyclic adducts, precursors for cyclization | nih.gov, researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Nitrofurfurylidene Malononitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete structural assignment can be achieved. For (5-nitrofurfurylidene)-malononitrile, which contains a nitrofuran ring linked to a malononitrile (B47326) moiety via a methylidene bridge, NMR is crucial for confirming the connectivity and stereochemistry.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In a typical ¹H NMR spectrum of a (5-nitrofurfurylidene)-malononitrile derivative, distinct signals corresponding to the protons of the furan (B31954) ring, the vinylic proton, and any substituents would be expected.

For a closely related compound, 2-(4-nitrobenzylidene)malononitrile (B1204218), the ¹H NMR spectrum (in CDCl₃) shows characteristic signals. The protons on the nitro-substituted benzene (B151609) ring appear as doublets at approximately δ 8.39 ppm and δ 8.07 ppm, with a coupling constant (J) of 8.8 Hz. The singlet at around δ 7.89 ppm is attributed to the vinylic proton of the methylidene bridge. While the furan protons in (5-nitrofurfurylidene)-malononitrile would exhibit a different splitting pattern (typically doublets), their chemical shifts would also be in the downfield region due to the electron-withdrawing effects of the nitro group and the conjugated system.

Table 1: Representative ¹H NMR Data for a (5-nitrofurfurylidene)-Malononitrile Analogue (Data based on 2-(4-nitrobenzylidene)malononitrile)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 8.39 | Doublet | 8.8 |

| Aromatic Protons | 8.07 | Doublet | 8.8 |

| Vinylic Proton | 7.89 | Singlet | - |

Note: The chemical shifts and coupling constants for (5-nitrofurfurylidene)-malononitrile would differ due to the furan ring system.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of (5-nitrofurfurylidene)-malononitrile, distinct signals for each carbon atom in the furan ring, the methylidene bridge, the malononitrile group, and any substituents would be observed.

The spectrum of the analogous 2-(4-nitrobenzylidene)malononitrile reveals key carbon signals. The carbons of the nitrile groups (C≡N) typically appear around δ 111-113 ppm. The quaternary carbon of the malononitrile moiety is found further downfield, around δ 87 ppm. The carbons of the aromatic ring and the vinylic carbon of the bridge appear in the δ 120-160 ppm region. Specifically, the carbon attached to the nitro group is significantly deshielded and appears at approximately δ 150.33 ppm. Similar trends would be expected for (5-nitrofurfurylidene)-malononitrile, with the carbons of the nitrofuran ring showing characteristic shifts.

Table 2: Representative ¹³C NMR Data for a (5-nitrofurfurylidene)-Malononitrile Analogue (Data based on 2-(4-nitrobenzylidene)malononitrile)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-NO₂ | 150.33 |

| C=C (vinylic) | 156.94 |

| Aromatic C-H | 131.32, 124.6 |

| C(CN)₂ | 87.48 |

| C≡N | 112.64, 111.60 |

Note: The chemical shifts for (5-nitrofurfurylidene)-malononitrile would be influenced by the electronic environment of the furan ring.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming structural assignments by correlating the signals of directly bonded nuclei. In the context of (5-nitrofurfurylidene)-malononitrile, an HSQC experiment would provide direct correlations between the proton signals observed in the ¹H NMR spectrum and the carbon signals in the ¹³C NMR spectrum. This would definitively link each proton to its attached carbon atom, resolving any ambiguities in the one-dimensional spectra and providing a robust and complete structural elucidation. For instance, the vinylic proton signal could be unequivocally assigned to the corresponding vinylic carbon signal, and the furan protons to their respective furan carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. The FT-IR spectrum of (5-nitrofurfurylidene)-malononitrile would be expected to show strong and characteristic absorption bands for the nitrile (C≡N), nitro (NO₂), and alkene (C=C) functional groups.

The nitrile stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C=C stretching vibration of the methylidene bridge and the furan ring would be expected in the 1600-1680 cm⁻¹ region.

Table 3: Expected FT-IR Vibrational Frequencies for (5-nitrofurfurylidene)-Malononitrile

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300-1370 |

| Alkene (C=C) | Stretching | 1600-1680 |

| C-O-C (furan) | Stretching | 1000-1300 |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the interaction of molecules with metallic surfaces, often revealing vibrational modes that are weak or absent in conventional Raman or IR spectroscopy. For nitrofuran derivatives, SERS has been employed to study their detection and characterization.

In a SERS study of (5-nitrofurfurylidene)-malononitrile, the molecule would be adsorbed onto a nanostructured metallic surface (typically silver or gold). The enhancement of the Raman signal would allow for the detection of the compound at very low concentrations. Furthermore, the relative intensities of the SERS bands can provide insights into the orientation of the molecule on the metallic surface. For instance, an enhancement of the bands associated with the nitrofuran ring might suggest an interaction of this part of the molecule with the surface. The characteristic SERS peaks could also be used to discriminate between different derivatives in a mixture.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For (5-nitrofurfurylidene)-malononitrile (C₈H₄N₄O₄), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum is anticipated to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral fragments. The structure contains several key functionalities that would influence its fragmentation, including the nitro group, the furan ring, and the dinitrile-substituted double bond.

A plausible fragmentation pathway would involve:

Loss of the nitro group (NO₂) as a radical, leading to a significant [M - NO₂]⁺ fragment.

Cleavage of the furan ring, which can undergo various ring-opening and fragmentation processes.

Fragmentation of the malononitrile moiety, including the loss of cyano radicals (•CN).

Rearrangement reactions, which are common in the fragmentation of nitroaromatic compounds.

The table below presents a hypothetical fragmentation pattern for (5-nitrofurfurylidene)-malononitrile based on common fragmentation behaviors of related structures.

| m/z (predicted) | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|

| 204 | [M]⁺ | [C₈H₄N₄O₄]⁺ |

| 158 | [M - NO₂]⁺ | [C₈H₄N₄O₂]⁺ |

| 130 | [M - NO₂ - CO]⁺ | [C₇H₄N₄O]⁺ |

| 124 | [5-nitrofurfuryl]⁺ | [C₅H₃N₁O₃]⁺ |

| 104 | [C₅H₂N₂O]⁺ | Fragment from furan ring cleavage |

| 78 | [M - NO₂ - CO - C₂N₂]⁺ | [C₅H₄O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions and chromophoric properties of conjugated systems. The structure of (5-nitrofurfurylidene)-malononitrile features an extended π-conjugated system, which includes the 5-nitrofuran ring linked to the electron-withdrawing dicyanomethylene group. This extensive conjugation is expected to result in strong absorption bands in the UV-Vis region.

The chromophore in (5-nitrofurfurylidene)-malononitrile is the entire conjugated system. The electronic transitions observed in the UV-Vis spectrum are likely to be π → π* transitions, characteristic of such conjugated molecules. The nitro group, being a strong electron-withdrawing group, and the dicyanomethylene group will significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

While experimental data for (5-nitrofurfurylidene)-malononitrile is not available, theoretical calculations on structurally similar nitro-containing heterocyclic compounds suggest the presence of multiple absorption bands. For instance, a related thiazolidinone derivative with a nitrophenyl group exhibits calculated absorption maxima at 342.90 nm and 405.85 nm. scielo.org.za It is reasonable to expect that (5-nitrofurfurylidene)-malononitrile would display absorption bands in a similar range. The position of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

The table below outlines the anticipated UV-Vis absorption data for (5-nitrofurfurylidene)-malononitrile, drawing parallels from theoretical studies of analogous compounds. scielo.org.za

| Expected λmax (nm) | Proposed Electronic Transition | Chromophore Component |

|---|---|---|

| ~340-350 | π → π | Conjugated system involving the furan ring and dicyanomethylene group |

| ~400-410 | π → π | Extended conjugation involving the nitro group and the entire molecular backbone |

Computational Chemistry and Theoretical Investigations of 5 Nitrofurfurylidene Malononitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and molecular conformation of chemical systems.

DFT methods are employed to optimize the molecular geometry of (5-nitrofurfurylidene)-malononitrile. researchgate.net This process involves finding the lowest energy arrangement of atoms in the molecule, providing insights into its three-dimensional structure. The calculations are often performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects. researchgate.net The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds within the molecule. |

| Bond Angles | The angle formed between three connected atoms. | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational freedom around chemical bonds. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. globalresearchonline.net A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for charge transfer interactions within the molecule. globalresearchonline.net For (5-nitrofurfurylidene)-malononitrile, the presence of the electron-withdrawing nitro group and the electron-donating furan (B31954) ring can lead to significant intramolecular charge transfer characteristics. researchgate.net

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region of the molecule most likely to donate electrons in a reaction. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. | Region of the molecule most likely to accept electrons in a reaction. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability, reactivity, and the energy of the lowest electronic transition. globalresearchonline.net |

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.net Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. researchgate.net Calculations of vibrational frequencies (IR and Raman spectra) help in identifying the characteristic functional groups and understanding the vibrational modes of the molecule. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Molecular Docking Studies for Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery and design for understanding the binding mechanism and affinity of a compound. For (5-nitrofurfurylidene)-malononitrile, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com The results of docking studies are often expressed as a binding energy or docking score, which provides a qualitative estimate of the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov This approach avoids the need for a known 3D structure of the biological target, instead focusing on the ligand's properties. nih.gov For systems involving (5-nitrofurfurylidene)-malononitrile, QSAR can provide valuable insights into the structural requirements for a desired biological effect, guiding the synthesis of more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of (5-nitrofurfurylidene)-malononitrile and its complexes with biological targets. nih.govrsc.org These simulations offer insights into the stability of different conformations, the flexibility of the molecule, and the dynamic nature of ligand-receptor interactions. mdpi.com Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Investigation of Intermolecular Interactions via Computational Methods

A detailed computational investigation of the intermolecular interactions for Malononitrile (B47326), (5-nitrofurfurylidene)-, using methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), or energy framework calculations, has not been reported in the publicly available scientific literature. Such analyses are contingent upon the availability of precise atomic coordinates, typically obtained from single-crystal X-ray diffraction, which have not been published for this specific compound. As a result, detailed research findings and quantitative data tables regarding the nature and strength of intermolecular contacts cannot be presented.

However, a qualitative analysis based on the known molecular structure of (5-nitrofurfurylidene)-malononitrile allows for a theoretical prediction of the primary intermolecular forces that are expected to influence its crystal packing and bulk properties. The molecule's structure is characterized by several key functional groups that determine its intermolecular behavior: a nitro group (-NO₂), a furan ring, a conjugated π-system, and two cyano groups (-C≡N).

Predicted Intermolecular Interactions Based on Molecular Structure:

Dipole-Dipole Interactions: The compound is classified as a push-pull molecule, where the malononitrile group acts as a potent electron acceptor (pull) and the 5-nitrofurfurylidene moiety functions as an electron donor (push). charge-transfer.pl This electronic arrangement creates a substantial permanent molecular dipole moment. nih.gov The strong electronegativity of the oxygen atoms in the nitro group and the nitrogen atoms in the cyano groups leads to significant charge separation. In the solid state, it is anticipated that these molecules would arrange in a head-to-tail or anti-parallel orientation to maximize electrostatic attraction between regions of positive and negative partial charge, which is a common feature for stabilizing the crystal lattice in polar molecules.

π-π Stacking Interactions: The molecule contains two planar, conjugated systems: the furan ring and the dicyanovinyl fragment. These regions are conducive to π-π stacking interactions, which are crucial for the stabilization of crystal structures in many aromatic and conjugated compounds. nih.govrsc.org In related nitrofuran derivatives, π-π stacking has been shown to contribute significantly to the lattice energy. nih.gov It is plausible that interactions would occur between the furan ring of one molecule and the π-system of a neighboring molecule.

Other Non-covalent Interactions: Additional interactions are also expected to play a role. The electron-deficient character of the nitro group may facilitate stabilizing nitro-π interactions with the π-electron cloud of the furan ring of an adjacent molecule. researchgate.net Furthermore, electrostatic interactions involving the lone pairs of electrons on the furan's oxygen atom and the cyano nitrogen atoms would also contribute to the cohesion of the molecular crystal.

Crystal Engineering and Solid State Chemistry of 5 Nitrofurfurylidene Malononitrile Derivatives

Single-Crystal X-ray Diffraction Analysis for Atomic-Level Structure Determination

For instance, the analysis of various benzylidenemalononitrile (B1330407) derivatives has revealed key structural parameters. The study of 2-(4-methylbenzylidene)malononitrile (B52347) showed the molecule to be nearly planar. nih.gov Similarly, detailed crystallographic data has been obtained for polymorphs of 2-(4-(diphenylamino)benzylidene) malononitrile (B47326) (DPAM), highlighting differences in their crystal systems and packing arrangements. mdpi.com These atomic-level insights are the first step in engineering crystalline materials with desired optical or electronic properties.

Below is a table summarizing crystallographic data for select malononitrile derivatives, illustrating the kind of precise structural information obtained from SCXRD analysis.

Table 1: Crystallographic Data for Malononitrile Derivatives

| Parameter | 2-(4-(diphenylamino)benzylidene) malononitrile (Form A-1) mdpi.com | 2-(4-(diphenylamino)benzylidene) malononitrile (Form A-2) mdpi.com | 2-(4-methylbenzylidene)malononitrile nih.gov |

|---|---|---|---|

| Formula | C23H17N3 | C23H17N3 | C11H8N2 |

| Crystal System | Orthorhombic | Monoclinic | Triclinic |

| Space Group | Pbca | P2(1)/c | P-1 |

| a (Å) | 11.2205 (6) | 7.0262 (9) | 7.0043 (5) |

| b (Å) | 14.6394 (10) | 15.9319 (16) | 7.5270 (5) |

| c (Å) | 20.9226 (16) | 16.1075 (19) | 9.5396 (6) |

| **α (°) ** | 90 | 90 | 106.757 (4) |

| **β (°) ** | 90 | 95.169 (5) | 96.592 (4) |

| **γ (°) ** | 90 | 90 | 105.204 (4) |

| **Volume (ų) ** | 3438.1 (4) | 1795.1 (4) | 454.75 (5) |

| Z | 8 | 4 | 2 |

| Temperature (K) | 170.00 | 302.00 | 296 |

Polymorphism and Crystal Form Diversity Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in solid-state chemistry and materials science. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and melting point. The diversity of crystal forms in malononitrile derivatives has been demonstrated through controlled crystallization experiments.

A notable example is 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), for which two distinct polymorphs, designated A-1 and A-2, were isolated by varying the crystallization conditions. mdpi.com The A-1 form, possessing an orthorhombic crystal system, was obtained alongside the monoclinic A-2 form. mdpi.com This diversity was achieved through careful selection of crystallization solvents and conditions, underscoring the influence of the crystallization environment on molecular assembly. mdpi.com The existence of these two forms, with different space groups and unit cell parameters, highlights the potential for multiple stable packing arrangements within this class of compounds. mdpi.com The study of such polymorphs is essential, as the specific packing can significantly impact the material's bulk properties. mdpi.com

Analysis of Intermolecular Interactions within Crystal Lattices

The architecture of molecular crystals is dictated by a complex interplay of non-covalent intermolecular interactions. rsc.org These forces, though weaker than covalent bonds, collectively determine the crystal packing, density, and stability of the solid state.

Hydrogen bonds are among the most influential directional interactions in crystal engineering. nih.gov In the crystal structures of (5-nitrofurfurylidene)-malononitrile derivatives, hydrogen bonds involving C–H donors and nitrogen or oxygen acceptors are common. For example, in the polymorphs of DPAM, crystal form A-1 was found to have stronger hydrogen bonding compared to form A-2, contributing to its more rigid molecular packing. mdpi.com In other systems, such as cocrystals of 5-nitrouracil, intricate hydrogen bonding patterns dictate the formation of specific tape-like or layered structures. nih.gov The analysis of these networks is fundamental to predicting and controlling the supramolecular assembly of these compounds.

Aromatic and other π-conjugated systems, like those present in (5-nitrofurfurylidene)-malononitrile derivatives, frequently engage in π-π stacking interactions. These interactions play a significant role in the assembly of molecules in the solid state. nih.gov Theoretical studies on quinacridone (B94251) derivatives show that displaced parallel and antiparallel stacking conformations can be stabilized through these forces. nih.gov In the case of the DPAM polymorphs, the lower density A-2 form exhibited weaker π-π interactions compared to the A-1 form. mdpi.com The geometry and strength of these interactions are crucial, as they can influence the electronic and photophysical properties of the resulting crystalline material.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

To gain a more quantitative understanding of intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful computational tool. mdpi.com This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules. mdpi.com

The Hirshfeld surface is often visualized using a normalized contact distance (d_norm), which is calculated from the distances to the nearest nucleus internal (d_i) and external (d_e) to the surface. Red spots on the d_norm surface highlight regions of particularly short intermolecular contacts, often corresponding to hydrogen bonds and other strong interactions. najah.edunih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Compounds

| Compound | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Reference |

|---|---|---|---|---|

| N-(2-nitrophenyl)maleimide | 15.6 | 54.7 | 15.2 | doaj.org |

| Hydrazide Schiff Base Ligand | 39.9 | 9.6 | 15.8 | nih.gov |

| Ferula persica derivative | 63.0 | Not specified | Not specified | nih.gov |

| 5-((5-bromo-1H-indol-3-yl)methylene) derivative | 34.6 | >H/Br > H/C > H/N | >H/Br > H/C > H/N | najah.edu |

Correlation Between Crystal Structure and Bulk Material Properties (e.g., mechanochromism, luminescence)

The arrangement of molecules in the crystalline state significantly influences the bulk properties of materials derived from (5-nitrofurfurylidene)-malononitrile. Properties such as mechanochromism and luminescence are not solely dependent on the individual molecule but are emergent properties of the collective arrangement and intermolecular interactions within the crystal lattice.

Mechanochromism: This phenomenon, a change in color in response to mechanical stimuli, is intrinsically linked to alterations in the crystal packing. For instance, in derivatives of benzylidenemalononitrile, different crystalline forms (polymorphs) can exhibit distinct colors. The application of mechanical force can induce a phase transition from a less stable to a more stable polymorph, or to an amorphous state, resulting in a visible color change. This transformation is often associated with a shift in the absorption spectrum, which is dictated by the intermolecular electronic interactions, such as π-π stacking, within the crystal.

A pertinent example, while not of (5-nitrofurfurylidene)-malononitrile itself, is 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), which showcases crystal form diversity. mdpi.com Different polymorphs of DPAM, obtained through controlled crystallization conditions, exhibit different colors and luminescence properties. mdpi.com The transition between these forms can be triggered by mechanical grinding, demonstrating the direct link between crystal structure and mechanochromic behavior.

Luminescence: The solid-state luminescence of these compounds is also highly sensitive to their crystal structure. The efficiency and wavelength of light emission are governed by the extent of intermolecular interactions. In a loosely packed crystal structure, molecules might retain their individual photophysical properties. Conversely, in tightly packed structures with significant π-π overlap, the formation of excimers or exciplexes can occur, which typically leads to red-shifted and often quenched emission compared to the isolated molecule.

For example, in different crystal forms of DPAM, the degree of twisting in the benzene (B151609) rings within the crystal structure plays a crucial role. mdpi.com A highly twisted conformation can suppress the formation of non-emissive exciplexes or excimers, thereby enhancing luminescence. mdpi.com The specific arrangement of molecules, whether in parallel or antiparallel patterns, and the nature of intermolecular interactions like hydrogen bonds, also stabilize molecular conformations and influence emission characteristics. mdpi.com A more planar conformation can lead to longer effective conjugation lengths, resulting in redder emissions, while highly twisted arrangements can lead to bluer emissions. mdpi.com

The following table summarizes the properties of two different crystal forms of the related compound 2-(4-(diphenylamino)benzylidene) malononitrile (DPAM), illustrating the structure-property relationship.

| Property | Crystal Form A-1 | Crystal Form A-2 |

| Crystal System | Orthorhombic | Monoclinic |

| Color | Yellow | Orange-red |

| Molecular Arrangement | Antiparallel patterns with hydrogen bonds | Parallel patterns with π-π interactions and hydrogen bonds |

| Density | 1.242 g/cm³ | 1.189 g/cm³ |

| Luminescence | Enhanced due to suppressed excimer formation | Influenced by π-π stacking |

Data for DPAM, a related benzylidenemalononitrile derivative, is used for illustrative purposes. mdpi.com

Theoretical Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in materials science, often referred to as "crystal structure prediction" (CSP). These theoretical methodologies are crucial for understanding polymorphism and for designing materials with desired properties.

The general approach in CSP involves two main steps:

Generating a multitude of possible crystal packing arrangements: This is typically achieved using computational algorithms that explore the potential energy landscape of the crystalline solid. Methods like simulated annealing, genetic algorithms, or random searching are employed to generate a diverse set of candidate structures.

Ranking the generated structures by their relative lattice energies: The stability of the predicted crystal structures is evaluated using computational chemistry methods. The structures are ranked based on their calculated lattice energies, with the most stable polymorphs expected to have the lowest energies.

For energetic materials, which can be hazardous to study experimentally, theoretical predictions are particularly valuable. nih.gov For instance, in the case of N5AsF6, an explosive material, its crystal structure was revealed through an ab initio evolutionary prediction, starting only from its stoichiometry. nih.gov

The accuracy of these predictions depends heavily on the level of theory used for energy calculations. While simpler force fields can be used for initial screening, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are often necessary for the final energy ranking. nih.gov These calculations can also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in determining the final crystal structure.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like electrostatic potential onto this surface, researchers can gain a deeper understanding of the forces that govern crystal packing. This can be particularly useful in explaining the relative stability of different polymorphs. nih.gov

The following table lists some common theoretical methods used in crystal structure prediction.

| Method | Description | Application |

| Ab initio Evolutionary Algorithms | Uses principles of evolution to "evolve" the most stable crystal structure from a random population of initial structures. | Predicting crystal structures of novel or hazardous materials where experimental data is scarce. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure and energy of molecules and solids. | Used for accurate energy ranking of predicted crystal structures and for studying intermolecular interactions. nih.gov |

| Hirshfeld Surface Analysis | A graphical method for visualizing and quantifying intermolecular interactions in a crystal. | Provides insights into the nature and strength of interactions that stabilize a particular crystal packing arrangement. nih.gov |

While specific CSP studies on (5-nitrofurfurylidene)-malononitrile are not widely reported, these established theoretical methodologies provide a robust framework for predicting its potential polymorphs and understanding the structural basis for its bulk properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Nitrofurfurylidene Malononitrile Analogs

Systematic Exploration of Substituent Effects on Molecular Interactions

The foundation of SAR studies for (5-nitrofurfurylidene)-malononitrile analogs lies in the systematic modification of the core structure and the subsequent evaluation of these changes. The selection of substituent groups is often based on their physicochemical properties, such as hydrophobicity, electronic effects (electron-donating or electron-withdrawing), and steric bulk. nih.gov By introducing different functional groups at various positions on the furfurylidene ring, researchers can probe the specific interactions that govern the molecule's activity.

For instance, modifying the phenyl ring attached to the core structure can significantly impact activity. A study on analogous heterocyclic compounds demonstrated that shifting an ethoxy substituent from the 4-position to the 2-position on a phenyl ring markedly improved the desired functional activities. nih.gov This suggests that the spatial arrangement of substituents is critical and can alter how the molecule fits into a biological target.

The electronic nature of these substituents is equally crucial. Electron-withdrawing groups, such as nitro or cyano groups, can modulate the electron density of the entire molecule, affecting its ability to participate in key interactions like hydrogen bonding or π-π stacking. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can have the opposite effect. The systematic exploration of these effects allows for the construction of a pharmacophore model, which defines the essential structural features required for activity.

Table 1: Hypothetical Effect of Substituents on the Molecular Interactions of (5-nitrofurfurylidene)-Malononitrile Analogs

| Substituent (R) at Position X | Physicochemical Property | Observed Interaction Change | Relative Activity Index |

| -H (Parent Compound) | Neutral | Baseline | 1.0 |

| -Cl | Electron-withdrawing, Halogen bond donor | Enhanced π-stacking | 2.5 |

| -OCH₃ | Electron-donating, H-bond acceptor | Increased H-bonding capability | 3.2 |

| -NO₂ | Strong electron-withdrawing | Altered electrostatic potential | 4.8 |

| -CH₃ | Electron-donating, Hydrophobic | Increased hydrophobic interactions | 1.8 |

Chemometric Approaches in SAR Analysis

To manage and interpret the large datasets generated from SAR studies, researchers employ chemometric methods. These statistical techniques, such as Hierarchical Cluster Analysis (HCA) and Principal Component Analysis (PCA), are powerful tools for identifying patterns and relationships between a molecule's structure and its activity. nih.gov

Hierarchical Cluster Analysis (HCA) groups compounds into clusters based on their structural similarity and activity profiles. This helps to identify which structural modifications lead to similar outcomes. For a series of (5-nitrofurfurylidene)-malononitrile analogs, HCA could reveal that compounds with bulky, hydrophobic substituents form one cluster with a specific activity profile, while those with small, polar substituents form another.

Principal Component Analysis (PCA) is a dimensionality-reduction technique that transforms a large set of variables (molecular descriptors) into a smaller set of uncorrelated variables called principal components. This allows for the visualization of the data in a more interpretable format. In the context of (5-nitrofurfurylidene)-malononitrile analogs, a PCA plot might show a clear separation between active and inactive compounds, with the axes of the plot representing the key physicochemical properties that drive this separation.

By applying these chemometric methods, researchers can move beyond simple qualitative observations and develop robust, quantitative models that explain the intervariable relationships within a series of compounds. nih.gov

Rational Design and Synthesis of Novel Analogs Based on SAR Insights

The knowledge gained from SAR and chemometric analyses provides a roadmap for the rational design of new and improved analogs. nih.govresearchgate.net Instead of relying on random screening, medicinal chemists can use these insights to make targeted modifications to the lead structure. This approach, often combined with computational modeling, greatly improves the efficiency of discovering lead compounds. researchgate.net

For example, if SAR studies indicate that a bulky, electron-withdrawing group at a specific position on the furan (B31954) ring enhances activity, this information can be used to design a new set of analogs that feature various substituents with these desired properties. mdpi.com The synthesis of these rationally designed compounds allows for the testing of specific hypotheses generated from the initial SAR investigation.

This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov The insights from one round of SAR studies inform the design of the next generation of compounds, leading to a progressive optimization of the desired molecular activity.

Correlation of Molecular Descriptors with Observed Molecular Activities

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for each analog and then using statistical methods to find the descriptors that best predict the observed activity.

These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net For instance, the LUMO energy (ELUMO) can be correlated with the molecule's ability to accept electrons. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These describe the connectivity of atoms within the molecule and the degree of branching. nih.gov

Quantum Chemical Descriptors: Properties like electron affinity, ionization potential, and chemical potential can provide deep insights into the reactivity of the compounds. nih.gov

A successful QSAR model can be represented by an equation that links these descriptors to the activity. The statistical validity of such models is crucial and is assessed using parameters like the squared correlation coefficient (R²) and the cross-validation coefficient (Q²). nih.gov These validated models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

Table 2: Correlation of Selected Molecular Descriptors with Activity in (5-nitrofurfurylidene)-Malononitrile Analogs

| Molecular Descriptor | Descriptor Type | Correlation with Activity | Implication for Molecular Interaction |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electronic | Negative | Increased electron-accepting capability enhances activity. researchgate.net |

| LogP (Partition Coefficient) | Hydrophobicity | Positive (within a range) | Optimal lipophilicity is required for membrane permeability. |

| Molecular Volume | Steric | Parabolic | A specific size and shape are optimal for binding. |

| Dipole Moment | Electronic | Positive | Increased polarity may favor interactions in a polar binding site. |

Investigations into Molecular Mechanisms of Biological Interactions Non Clinical Research Focus

In Vitro Evaluation of Molecular Activities Against Select Biological Targets (e.g., enzymes, cellular pathways)

The biological activity of Malononitrile (B47326), (5-nitrofurylidene)- and related compounds stems from its interaction with key molecular targets. The malononitrile moiety has been identified as a potential inhibitor of enzymes within the pentose (B10789219) phosphate (B84403) pathway (PPP). Specifically, various malononitrile derivatives have demonstrated inhibitory effects on Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov These enzymes are crucial for cellular biosynthesis, and their inhibition can disrupt cancer and parasite metabolism. nih.gov

Furthermore, the broader class of 2-(substituted benzylidene)malononitrile derivatives has been investigated for enzyme inhibition. One study identified a derivative, 2-(3, 4-dihydroxy benzylidene)malononitrile, as a potent competitive inhibitor of tyrosinase, an enzyme critical for melanin (B1238610) synthesis. oncotarget.com This compound was found to directly bind to the tyrosinase's active site. oncotarget.com The inhibitory constants (Ki) for a range of malononitrile derivatives against PPP enzymes highlight their potential as targeted molecular agents. nih.gov

Table 1: In Vitro Enzyme Inhibition by Malononitrile Derivatives

| Enzyme Target | Compound Class | Inhibition Constants (Ki) | Inhibition Type |

|---|---|---|---|

| Glucose 6-phosphate dehydrogenase (G6PD) | Malononitrile Derivatives | 4.24 µM - 69.63 µM | Non-competitive |

| 6-phosphogluconate dehydrogenase (6PGD) | Malononitrile Derivatives | 1.91 µM - 95.07 µM | Non-competitive |

Data sourced from studies on various malononitrile derivatives. nih.govoncotarget.com

Studies on Antiproliferative Activity Against Cancer Cell Lines and Associated Mechanisms

The antiproliferative properties of compounds containing the 5-nitrofuran scaffold, such as Malononitrile, (5-nitrofurylidene)-, have been a subject of significant research. Molecular hybrids combining 5-nitrofuran with isatin (B1672199) have shown potent inhibitory activity against human cancer cell lines. In one study, these hybrids demonstrated significant cytotoxicity against the HCT 116 human colon cancer cell line, with IC50 values in the low micromolar range. bohrium.com The most active of these hybrids achieved an IC50 value of 1.62 µM, indicating strong antiproliferative potential. bohrium.com

The mechanism of this antiproliferative action is often linked to the ability of such compounds to induce cell cycle arrest and apoptosis. nih.gov The presence of the nitro group is considered crucial for this activity.

Table 2: Antiproliferative Activity of 5-Nitrofuran-Isatin Hybrids against HCT 116 Colon Cancer Cells

| Compound | IC50 (µM) |

|---|---|

| Hybrid 1 | 8.8 |

| Hybrid 2 | 1.62 |

| Hybrid 3 | 2.15 |

Data represents a selection of 5-nitrofuran-isatin molecular hybrids. bohrium.com

Research into Antimicrobial Activity against Pathogenic Strains (e.g., antibacterial, antifungal)

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents. ringbio.comijabbr.com Their mechanism of action involves the enzymatic reduction of the nitro group by bacterial nitroreductases into reactive electrophilic intermediates. ijabbr.comnih.gov These intermediates are highly reactive and can damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of protein synthesis, aerobic energy metabolism, and cell wall synthesis. ringbio.comijabbr.com

Studies on novel 5-nitrofuran-isatin molecular hybrids have demonstrated significant antibacterial potency, particularly against Gram-positive bacteria. researchgate.net Notably, certain hybrids have shown high efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to or even better than established antibiotics. bohrium.com

Table 3: Antibacterial Activity of 5-Nitrofuran-Isatin Hybrids (MIC in µg/mL)

| Pathogenic Strain | Hybrid 5 | Hybrid 6 | Vancomycin (Control) |

|---|---|---|---|

| Staphylococcus aureus | 16 | 2 | 1 |

| Methicillin-resistant S. aureus (MRSA) | 8 | 1 | 1 |

| Bacillus subtilis | 16 | 4 | 2 |

| Escherichia coli | >32 | >32 | 4 |

Data sourced from a study on novel 5-nitrofuran-isatin molecular hybrids. bohrium.comresearchgate.net

Exploration of Antiparasitic Activity and Molecular Targets

The nitrofuran moiety is also associated with activity against various protozoa. ringbio.com Additionally, related acrylonitrile (B1666552) derivatives have been evaluated for their efficacy against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of leishmaniasis).

In vitro studies have shown that certain synthetic acrylonitrile compounds exhibit significant activity against both the extracellular (epimastigote/promastigote) and intracellular (amastigote) forms of these parasites. The activity is quantified by the 50% inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of these compounds is assessed by comparing their activity against the parasite versus a mammalian cell line, yielding a selectivity index (SI).

Table 4: In Vitro Antiparasitic Activity of Acrylonitrile Derivatives

| Parasite Form | Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| L. amazonensis (Amastigote) | Acrylonitrile 3 | 5.3 | 6.0 |

| T. cruzi (Amastigote) | Acrylonitrile 3 | 4.3 | 7.4 |

| L. amazonensis (Promastigote) | Acrylonitrile 2 | 14.8 | >2.1 |

Data represents selected acrylonitrile derivatives from a research study. nih.gov

Mechanistic Insights into Cellular Effects (e.g., membrane integrity, antioxidant systems, cell cycle perturbation)

The cellular effects of nitro-aromatic compounds are often multifaceted. Studies on various nitro-derivatives have shown they can perturb the cell cycle. For instance, certain nitro-substituted coumarins have been observed to cause a dose- and time-dependent accumulation of cells in the S phase of the cell cycle, indicating an inhibition of DNA synthesis. nih.gov This disruption of the normal cell cycle progression is a key mechanism behind their antiproliferative effects. nih.govmdpi.com

The core mechanism for nitrofurans involves intracellular reduction of the nitro group to form highly reactive radical species. nih.gov This process, mediated by nitroreductase enzymes, can lead to a cascade of damaging cellular events, including:

DNA Damage: The reactive intermediates can cause lesions and strand breaks in DNA. nih.gov

Inhibition of Protein Synthesis: These intermediates can bind to bacterial ribosomes, disrupting the translation process. ijabbr.com

Oxidative Stress: The generation of radicals contributes to oxidative stress within the cell. nih.gov

This multi-target mechanism contributes to the potent biological activities of the nitrofuran class and makes the development of resistance more complex for microorganisms. nih.gov

Molecular Adduct Formation Studies Related to Biological Pathways

A critical aspect of the mechanism of action for many nitro-aromatic compounds is their ability to form covalent adducts with biological macromolecules after metabolic activation. nih.govconsensus.app For nitrofurans, the reduction of the 5-nitro group is a prerequisite for this activity. nih.gov

The process begins with the enzymatic reduction of the nitrofuran to reactive nitroso and hydroxylamino derivatives. nih.gov These electrophilic species can then covalently bind to nucleophilic sites on macromolecules, particularly DNA. nih.govnih.gov The formation of nitrofuran-DNA adducts is a key event that leads to genotoxicity, mutagenicity, and the ultimate cytotoxic effects observed in bacteria and cancer cells. nih.gov Research has confirmed that incubating nitrofurans with cells results in the covalent binding of the compound's metabolites to cellular DNA. nih.gov This adduct formation disrupts DNA replication and transcription, triggering cellular repair pathways or, if the damage is too extensive, leading to cell death. nih.gov

Emerging Applications and Advanced Materials Research Involving 5 Nitrofurfurylidene Malononitrile

Utilization in Donor-Acceptor Systems for Advanced Materials

The molecular structure of (5-nitrofurfurylidene)-malononitrile inherently embodies a donor-acceptor (D-A) framework, a critical design feature for advanced electronic materials. This structure consists of an electron-donating moiety connected to an electron-accepting moiety through a π-conjugated bridge. In the case of (5-nitrofurfurylidene)-malononitrile, the furan (B31954) ring can act as a π-electron-rich donor, while the potent electron-withdrawing nitro (-NO2) and dicyanovinyl (-C(CN)2) groups serve as strong acceptors.

This intramolecular charge transfer (ICT) characteristic is fundamental to the optical and electronic properties of such molecules. The presence of a D-A system can lead to a tunable band gap, influencing the material's color and its interaction with light. Organic molecules with D-A structures are pivotal in the development of materials for various applications due to their significant advantages, which include the potential for forming charge-transfer complexes under an external electric field. rsc.org

Research into D-A compounds based on malononitrile (B47326) has shown that the photophysical properties are highly dependent on the nature of the donor and acceptor groups. The efficiency of the intramolecular charge transfer dictates the potential of these materials for applications in fields like nonlinear optics and organic electronics. The specific combination of the nitrofuran donor and the malononitrile acceptor in (5-nitrofurfurylidene)-malononitrile suggests its potential for creating materials with tailored electronic and photophysical properties.

Exploration in Non-Volatile Resistive Switching Memory Device Applications

While direct studies on (5-nitrofurfurylidene)-malononitrile in non-volatile resistive switching memory devices are not extensively reported in the reviewed literature, the characteristics of donor-acceptor organic molecules make this an intriguing area for future exploration. Resistive switching memory is a next-generation technology that relies on the ability of a material to switch between high and low resistance states under an applied electric field. mdpi.com

The mechanism in many organic memory devices is attributed to the formation and rupture of conductive filaments or electric-field-induced charge transfer. researchgate.netnsrrc.org.tw Donor-acceptor molecules are particularly promising for these applications because an external electric field can induce the formation of charge-transfer complexes, which can alter the conductivity of the material and switch the device from an "OFF" to an "ON" state. rsc.org The inherent D-A structure of (5-nitrofurfurylidene)-malononitrile makes it a plausible candidate for such applications. The application of an electric field could modulate the charge distribution within the molecule, potentially leading to distinct and stable conductivity states.

Furthermore, research on other organic charge-transfer salts has demonstrated their capability for reversible resistive memory switching. nih.gov The ease of processing associated with small organic molecules like (5-nitrofurfurylidene)-malononitrile could offer advantages in the fabrication of flexible and lightweight memory devices. nih.govmdpi.comnih.gov The exploration of this compound in resistive memory represents a promising frontier for the development of novel data storage technologies.

Role as a Building Block for Organic Semiconductors and Optoelectronic Materials

(5-Nitrofurfurylidene)-malononitrile serves as a valuable building block for the synthesis of more complex organic semiconductors and optoelectronic materials. The field of organic electronics is rapidly advancing, with a focus on developing materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular design of the organic semiconductors used.

Donor-acceptor structured polymers have been designed and synthesized for use as p-type materials in OFETs, demonstrating high hole mobility. mdpi.com The incorporation of strong electron-withdrawing groups, such as the dicyanovinylidene group present in (5-nitrofurfurylidene)-malononitrile, is a common strategy in the design of n-type organic semiconductors. The combination of the electron-rich furan moiety and the electron-deficient portions of the molecule provides a basis for creating ambipolar or n-type materials.

The versatility of malononitrile derivatives allows for their incorporation into a variety of molecular architectures, including those suitable for optoelectronic applications. While specific data on the performance of (5-nitrofurfurylidene)-malononitrile in OFETs or OPVs is limited in the available research, its structural motifs are relevant to the design of next-generation organic electronic materials.

Strategic Use as Versatile Synthetic Intermediates for Complex Organic Molecules

Beyond its direct applications in materials science, (5-nitrofurfurylidene)-malononitrile is a strategically important and versatile intermediate in organic synthesis for the construction of more complex molecules, particularly heterocyclic compounds. The activated double bond and the reactive nitrile groups of the malononitrile moiety provide multiple sites for chemical transformations.

Arylidenemalononitriles, the class of compounds to which (5-nitrofurfurylidene)-malononitrile belongs, are well-established precursors for the synthesis of a variety of heterocyclic systems. For instance, they can be used to synthesize multi-substituted pyridines through reactions with enamines or other suitable reagents. nih.govrsc.org The pyridine (B92270) ring is a core structure in many pharmaceuticals and functional materials.

Future Directions and Advanced Research Perspectives

Innovations in Sustainable and Green Synthetic Methodologies for (5-nitrofurfurylidene)-Malononitrile

Traditional synthetic methods often rely on volatile organic solvents and harsh reaction conditions, prompting a shift towards more environmentally benign alternatives. Future research will likely focus on optimizing green synthetic protocols for (5-nitrofurfurylidene)-malononitrile and its derivatives. Key areas of innovation include the adoption of ultrasonic and microwave irradiation techniques, which offer significant advantages over conventional heating methods. nih.govnih.govmdpi.com

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions. orientjchem.org This method serves as a powerful and sustainable approach for augmenting multicomponent reactions involving malononitrile (B47326) to create diverse heterocyclic structures. nih.govresearchgate.net Similarly, microwave-assisted synthesis provides rapid and efficient heating, which can dramatically reduce reaction times and improve energy efficiency in the production of furfural (B47365) derivatives, key precursors in this synthesis. mdpi.comcetjournal.it

The exploration of green solvents, such as deep eutectic solvents (DES) and water, is another promising avenue. semanticscholar.orgnih.gov These solvents can replace hazardous organic solvents, reducing the environmental impact of the synthesis.

| Methodology | Key Advantages | Potential Impact on (5-nitrofurfurylidene)-Malononitrile Synthesis | References |

|---|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | Reduced reaction times, increased yields, milder reaction conditions, energy efficiency. | Faster and more efficient Knoevenagel condensation between 5-nitrofurfural and malononitrile. | nih.govorientjchem.org |

| Microwave-Assisted Synthesis | Rapid and uniform heating, significant reduction in reaction time, potential for solvent-free reactions. | Accelerated synthesis of the 5-nitrofurfural precursor and the final condensation step. | nih.govmdpi.com |

| Use of Green Solvents (e.g., Water, DES) | Reduced environmental impact, lower toxicity, often biodegradable and readily available. | Development of an eco-friendly synthesis process, minimizing hazardous waste. | semanticscholar.orgnih.gov |

Integration of Advanced Computational Techniques for Rational Design and Property Prediction